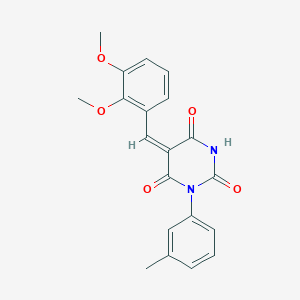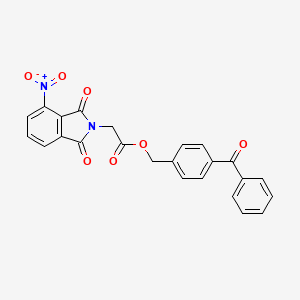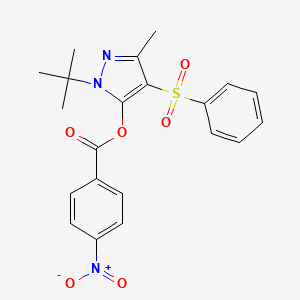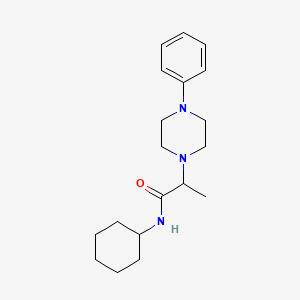
5-(2,3-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions that allow for the creation of complex molecular structures with high efficiency and atom economy. For instance, a similar compound, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, was synthesized through a tandem Knoevenagel–Michael protocol. This method utilized multicomponent reactions of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one, demonstrating the utility of multicomponent reactions in synthesizing complex pyrimidine derivatives (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be extensively analyzed through spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. For example, the structural and spectral characteristics of a related pyrimidine derivative were studied using density functional theory (DFT) methods, and its molecular structure was confirmed by X-ray single crystal diffraction and various spectroscopic techniques, highlighting the importance of these analytical methods in understanding the molecular structure of pyrimidine derivatives (Arı et al., 2020).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo a variety of chemical reactions, including condensation, cyclization, and cross-coupling reactions. These reactions are crucial for the functionalization and further derivatization of the pyrimidine core. For example, a study on the palladium-catalyzed cross-coupling reaction of a pyrimidine derivative with arylboronic acids resulted in densely substituted pyrimidine carboxylates, showcasing the chemical versatility of pyrimidine derivatives (Dodonova et al., 2010).
Applications De Recherche Scientifique
Antitumor Activity
The compound's structural analogs have been synthesized and tested for their antitumor activities. For example, a related compound demonstrated significant activity against Walker 256 carcinosarcoma in rats due to its role as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980). This suggests potential therapeutic applications in cancer treatment.
Antibacterial and Anti-HIV Properties
Another study synthesized derivatives targeting antibacterial and anti-HIV effects. The compounds, including those with dimethoxy phenyl ethyl amino groups, exhibited activity against various microorganisms, indicating a broad spectrum of potential medical applications (Patel & Chikhalia, 2006).
Anti-Inflammatory and Analgesic Agents
Further research into the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds were also potent cyclooxygenase-1/2 (COX-1/2) inhibitors, suggesting their utility in managing inflammation and pain (Abu‐Hashem et al., 2020).
Antihypertensive Potential
A study on selected pyrimidine derivatives, including 5-(3-Hydroxybenzylidene)-2, 4, 6(1H, 3H, 5H)-pyrimidinetrione variants, demonstrated their effectiveness against hypertension through various mechanisms, including calcium channel blockade, vasodilation, and anti-inflammatory pathways (Irshad et al., 2021).
Propriétés
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-6-4-8-14(10-12)22-19(24)15(18(23)21-20(22)25)11-13-7-5-9-16(26-2)17(13)27-3/h4-11H,1-3H3,(H,21,23,25)/b15-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPCDURTPTWLX-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4535795.png)

![isopropyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B4535803.png)

![methyl 2-[({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4535810.png)


![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4535853.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4535874.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4535875.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4535877.png)
![ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4535883.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4535890.png)